1H-pyrrolo[2,3-b]pyridine-4-thiol 1H-pyrrolo[2,3-b]pyridine-4-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18642126
InChI: InChI=1S/C7H6N2S/c10-6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H2,8,9,10)
SMILES:
Molecular Formula: C7H6N2S
Molecular Weight: 150.20 g/mol

1H-pyrrolo[2,3-b]pyridine-4-thiol

CAS No.:

Cat. No.: VC18642126

Molecular Formula: C7H6N2S

Molecular Weight: 150.20 g/mol

* For research use only. Not for human or veterinary use.

1H-pyrrolo[2,3-b]pyridine-4-thiol -

Specification

Molecular Formula C7H6N2S
Molecular Weight 150.20 g/mol
IUPAC Name 1,7-dihydropyrrolo[2,3-b]pyridine-4-thione
Standard InChI InChI=1S/C7H6N2S/c10-6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H2,8,9,10)
Standard InChI Key GLDRFUJFSNNWIM-UHFFFAOYSA-N
Canonical SMILES C1=CNC2=C1C(=S)C=CN2

Introduction

Structural and Physicochemical Properties

The molecular formula of 1H-pyrrolo[2,3-b]pyridine-4-thiol is C₈H₆N₂S, with a molar mass of 164.22 g/mol. Its IUPAC name, 1H-pyrrolo[2,3-b]pyridine-4-thiol, reflects the bicyclic system where the pyrrole ring (positions 1–5) is fused to the pyridine ring (positions 3–7). The thiol group at position 4 introduces polarity and hydrogen-bonding capacity, influencing solubility in polar solvents like dimethyl sulfoxide (DMSO) and aqueous buffers at neutral pH.

Key Physicochemical Data

PropertyValue
Molecular FormulaC₈H₆N₂S
Molecular Weight164.22 g/mol
Hydrogen Bond Donors2 (thiol and pyrrole NH)
Hydrogen Bond Acceptors3 (pyridine N, pyrrole N, S)
Topological Polar Surface Area76.4 Ų

The compound’s UV-Vis spectrum typically shows absorption maxima near 270–290 nm due to π→π* transitions in the conjugated system. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct shifts for the thiol proton (δ ~3.5–4.0 ppm in DMSO-d₆) and aromatic protons (δ 6.8–8.2 ppm) .

Synthetic Methodologies

Synthesis of 1H-pyrrolo[2,3-b]pyridine-4-thiol generally proceeds through functionalization of the parent pyrrolopyridine scaffold. While detailed protocols for this specific derivative are scarce in peer-reviewed literature, analogous routes for related compounds provide a framework for rational design.

Halogenation-Thiolation Strategy

  • Halogenation: Electrophilic substitution at the 4-position of 1H-pyrrolo[2,3-b]pyridine using reagents like N-bromosuccinimide (NBS) or iodine monochloride yields 4-halogenated intermediates.

  • Nucleophilic Substitution: Treatment with thiourea or sodium hydrosulfide (NaSH) replaces the halogen with a thiol group. For example:

    1H-pyrrolo[2,3-b]pyridine-4-bromo+NaSHEtOH, Δ1H-pyrrolo[2,3-b]pyridine-4-thiol+NaBr\text{1H-pyrrolo[2,3-b]pyridine-4-bromo} + \text{NaSH} \xrightarrow{\text{EtOH, Δ}} \text{1H-pyrrolo[2,3-b]pyridine-4-thiol} + \text{NaBr}

    Yields for this step typically range from 45% to 65%, depending on reaction time and temperature .

Alternative Approaches

  • Direct Thiol Introduction: Palladium-catalyzed C–H thiolation using disulfides or thiolating agents (e.g., S₈ with CuI) offers a one-pot route but requires optimization to avoid over-oxidation to disulfides.

  • Protection-Deprotection: tert-Butylthiol groups can be introduced via Suzuki-Miyaura coupling and later deprotected using trifluoroacetic acid (TFA).

Reactivity and Functionalization

The thiol group’s nucleophilicity enables diverse transformations, positioning 1H-pyrrolo[2,3-b]pyridine-4-thiol as a precursor for advanced intermediates.

Oxidation Reactions

  • Disulfide Formation: Mild oxidation with iodine or hydrogen peroxide (H₂O₂) yields the corresponding disulfide:

    21H-pyrrolo[2,3-b]pyridine-4-thiolI₂(1H-pyrrolo[2,3-b]pyridine-4-S)₂+2HI2 \, \text{1H-pyrrolo[2,3-b]pyridine-4-thiol} \xrightarrow{\text{I₂}} \text{(1H-pyrrolo[2,3-b]pyridine-4-S)₂} + 2 \, \text{HI}
  • Sulfonic Acid Derivatives: Strong oxidizing agents like potassium permanganate (KMnO₄) convert the thiol to a sulfonic acid group.

Alkylation and Arylation

  • S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in basic conditions produces thioethers:

    1H-pyrrolo[2,3-b]pyridine-4-thiol+CH₃INaOH1H-pyrrolo[2,3-b]pyridine-4-SCH₃+NaI\text{1H-pyrrolo[2,3-b]pyridine-4-thiol} + \text{CH₃I} \xrightarrow{\text{NaOH}} \text{1H-pyrrolo[2,3-b]pyridine-4-SCH₃} + \text{NaI}
  • Cross-Coupling: Copper-mediated Chan-Lam coupling with aryl boronic acids installs arylthio groups at the 4-position .

Challenges and Future Directions

  • Synthetic Optimization: Current routes suffer from moderate yields and purification challenges due to thiol oxidation. Flow chemistry techniques may improve scalability.

  • Stability Profiling: The thiol group’s susceptibility to oxidation necessitates protective strategies (e.g., PEGylation) for in vivo applications.

  • Target Identification: High-throughput screening against kinase libraries and antimicrobial panels will clarify the compound’s therapeutic potential.

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